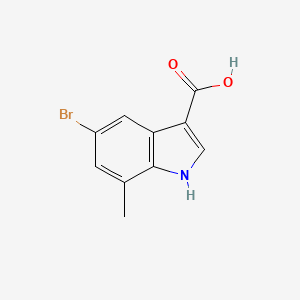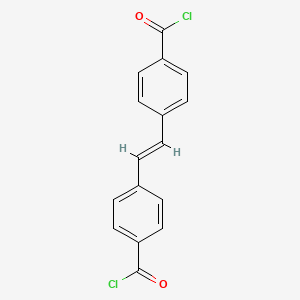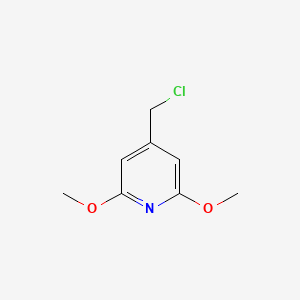
(3-Aminopropoxy)trimethylsilane
Übersicht
Beschreibung
(3-Aminopropoxy)trimethylsilane is a chemical compound with the molecular formula C6H17NOSi. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is commonly used in various chemical processes due to its unique properties, including its ability to act as a silane coupling agent.
Wirkmechanismus
Target of Action
The primary target of (3-Aminopropoxy)trimethylsilane is the surface of various nanomaterials . It acts as a silane coupling agent, which is a molecule that forms a bridge between inorganic materials (like glass, metal, etc.) and organic materials (like polymers). This bridging action enhances the compatibility and bond strength between the two materials .
Mode of Action
This compound interacts with its targets by functionalizing the surfaces of substrates with alkoxysilane molecules . The Si-H bond in the compound is highly reactive , which allows it to form strong bonds with the target surfaces. This interaction results in changes to the surface properties of the target, enhancing its compatibility with other materials .
Biochemical Pathways
Silanes in general are known to participate in electrophilic substitution reactions . The carbon-silicon bond in silanes is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is exploited in electrophilic additions to allyl- and vinylsilanes .
Pharmacokinetics
It’s important to note that the compound is used primarily for surface modification of nanomaterials , and its bioavailability would likely depend on the specific application and environmental conditions.
Result of Action
The action of this compound results in the formation of a thermally stable layer on different substrates . This layer enhances the substrate’s compatibility with other materials and improves its stability . In the case of silica nanoparticles, for example, the compound can prevent the growth and aggregation of nanoparticles, thereby favoring low-temperature activity and stability for CH4 combustion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and the stability of the resulting surface layer can be affected by factors such as temperature, humidity, and the presence of other chemicals
Biochemische Analyse
Biochemical Properties
It is known that aminosilanes, such as (3-Aminopropyl)triethoxysilane, are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Cellular Effects
It is known that aminosilanes can be used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading . This suggests that (3-Aminopropoxy)trimethylsilane could potentially interact with cells in a similar manner.
Molecular Mechanism
It is known that (3-Aminopropyl)triethoxysilane can act as a dual-role reagent for the bidirectional bridging between Pd2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . This suggests that this compound could potentially have similar properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Aminopropoxy)trimethylsilane can be synthesized through the reaction of chlorotrimethylsilane with 3-aminopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction is as follows:
ClSi(CH3)3+H2N(CH2)3OH→(CH3)3SiO(CH2)3NH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation Reactions: It can react with other silanes to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Typically occurs under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases.
Major Products
Substitution: Formation of substituted amines.
Hydrolysis: Formation of silanols and siloxanes.
Condensation: Formation of polysiloxanes.
Wissenschaftliche Forschungsanwendungen
(3-Aminopropoxy)trimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Medicine: Utilized in the development of biocompatible coatings and materials for medical devices.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
Uniqueness
(3-Aminopropoxy)trimethylsilane is unique due to its specific combination of an amino group and a trimethylsilane moiety. This combination provides distinct reactivity and compatibility with a wide range of substrates, making it particularly useful in applications requiring strong adhesion and surface modification .
Eigenschaften
IUPAC Name |
3-trimethylsilyloxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBPVFUOJWSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287894 | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-44-4 | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23755-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Trimethylsilyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3254339.png)










